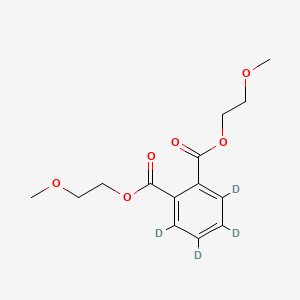

Bis(2-methoxyethyl) phthalate-3,4,5,6-D4

描述

Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 is a chemical compound with the molecular formula C14H14O6. It is a stable isotope-labeled compound, often used as a reference material in various analytical applications. This compound is part of the phthalate family, which are esters of phthalic acid and are commonly used as plasticizers to increase the flexibility and durability of plastics.

准备方法

Synthetic Routes and Reaction Conditions

Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 can be synthesized through the esterification of phthalic anhydride with methoxyethanol. The reaction typically involves heating phthalic anhydride with methoxyethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include a temperature range of 100-150°C and a reaction time of several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of phthalic acid, bis-methylglycol ester D4 follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

化学反应分析

Types of Reactions

Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and methoxyethanol.

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phthalic acid and other oxidation products.

Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxyethanol groups are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water, and heat.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols, often under mild heating conditions.

Major Products Formed

Hydrolysis: Phthalic acid and methoxyethanol.

Oxidation: Phthalic acid and various oxidation by-products.

Substitution: New esters or amides, depending on the nucleophile used.

科学研究应用

Internal Standard in Mass Spectrometry

D4-MEHP is predominantly used as an internal standard in mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of four deuterium atoms enables researchers to distinguish the standard from the target analytes, leading to more accurate quantification of compounds like bis(2-ethylhexyl) phthalate (BEHP) in environmental and biological samples .

Environmental Monitoring

The compound is critical for monitoring phthalate levels in environmental samples. Its isotopic nature allows for precise tracking of phthalates in complex matrices such as soil and water. This is particularly important given the health concerns associated with phthalate exposure .

Pharmacokinetics Studies

D4-MEHP aids in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of phthalates within biological systems. By using isotopically labeled compounds, researchers can trace metabolic pathways and interactions with biomolecules more effectively .

Toxicological Assessments

The compound is also employed in toxicological studies to assess the safety and biological impact of phthalates. Understanding how D4-MEHP interacts with cellular components can provide insights into potential health risks associated with phthalate exposure .

Polymer Chemistry

In material science, D4-MEHP is used to study the behavior of plasticizers within polymeric materials. Its unique structure allows researchers to explore how different additives affect the properties of polymers, such as flexibility and durability .

Case Study 1: Environmental Analysis

A study utilized D4-MEHP as a standard to quantify BEHP levels in river water samples. The results indicated significant concentrations of phthalates, underscoring the need for regulatory measures to control pollution from plasticizers .

Case Study 2: Pharmacokinetics Research

In a pharmacokinetics study involving rodents, D4-MEHP was administered to trace the metabolic fate of phthalates. The findings revealed distinct metabolic pathways that could explain varying toxicity levels among different phthalates .

作用机制

The mechanism of action of phthalic acid, bis-methylglycol ester D4 involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into the polymer matrix, reducing intermolecular forces and increasing flexibility. In biological systems, phthalates can interact with hormone receptors, potentially disrupting endocrine functions. The exact molecular targets and pathways depend on the specific context of its use and exposure.

相似化合物的比较

Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 can be compared with other phthalate esters, such as:

Phthalic acid, bis-2-ethylhexyl ester (DEHP): Commonly used as a plasticizer in PVC products, DEHP has similar applications but differs in its ester groups, leading to different physical and chemical properties.

Phthalic acid, bis-cyclohexyl ester: Another phthalate ester with cyclohexyl groups, used in different plastic and rubber applications.

Phthalic acid, bis-4-methyl-2-pentyl ester: Used in specific plasticizer applications, differing in its ester groups and resulting properties.

This compound is unique due to its stable isotope labeling, making it particularly valuable in analytical and research applications where precise quantification and identification are required.

生物活性

Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 (DMEP-D4) is a deuterated derivative of bis(2-methoxyethyl) phthalate (DMEP), a compound widely used in industrial applications. This article explores its biological activity, including its metabolism, toxicity, and potential health effects based on diverse sources.

- Chemical Formula : CHDO

- Molecular Weight : 286.32 g/mol

- CAS Number : 1398065-54-7

- Solubility : Slightly soluble in DMSO and methanol

Metabolism and Pharmacokinetics

DMEP-D4 undergoes metabolic processes similar to its non-deuterated counterpart. It is primarily metabolized into methoxyacetic acid (MAA) through oxidation. Studies indicate that when administered intravenously, DMEP is rapidly transferred across the placenta into the fetus, suggesting significant fetal exposure during pregnancy .

In animal studies, DMEP-D4 has shown varying degrees of absorption and excretion patterns:

- Rats : Following oral administration, significant excretion occurs via urine within 48 hours, with some accumulation in tissues at higher doses .

- Humans : Limited data exists; however, similar compounds have demonstrated a first-order elimination process from plasma .

Acute Toxicity

DMEP-D4 exhibits low acute toxicity through oral, dermal, and inhalational routes. In animal studies:

Subchronic Toxicity

In subchronic studies involving repeated doses:

- Rats : Doses of 1000 mg/kg body weight/day resulted in significant decreases in thymus and testes weights. At lower doses (100 mg/kg), slight decreases in hemoglobin and hematocrit values were recorded. The primary sites of toxicity were determined to be the thymus and testes .

| Dose (mg/kg bw/d) | Effect Observed |

|---|---|

| 100 | Decreased hemoglobin and hematocrit |

| 250 | Testicular weight decrease in mice |

| 1000 | Thymic atrophy and testicular atrophy |

The mechanism of action for DMEP-D4 involves its interaction with various molecular targets. The incorporation of deuterium alters its pharmacokinetic profile compared to non-deuterated analogs, potentially leading to differences in absorption, distribution, metabolism, and excretion. This can result in altered biological activity that may influence therapeutic outcomes or toxicity profiles .

Case Studies and Research Findings

- Dermal Absorption Studies : Research indicates that phthalates can be absorbed dermally from products such as skin wipes. This raises concerns regarding cumulative exposure from everyday products containing DMEP-D4 .

- Health Effects on Reproductive Systems : In studies examining reproductive toxicity, DMEP-D4 has been linked to testicular atrophy in male rats at high doses. This finding underscores the need for further investigation into its effects on human reproductive health .

- Environmental Impact Studies : As a compound used in various industrial applications, DMEP-D4 has been studied for its environmental persistence and potential bioaccumulation. Its deuterium labeling aids in tracing its pathways in ecological studies .

属性

IUPAC Name |

bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUIVCLOAAJSRE-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOC)C(=O)OCCOC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801334591 | |

| Record name | Bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398065-54-7 | |

| Record name | Bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。